molecular formula C10H11NO4 B14858422 Methyl 5-(1,3-dioxolan-2-YL)nicotinate

Methyl 5-(1,3-dioxolan-2-YL)nicotinate

Cat. No.: B14858422
M. Wt: 209.20 g/mol
InChI Key: FKLZKAZKCHDJOG-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-dioxolan-2-YL)nicotinate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol This compound is a derivative of nicotinic acid, where the nicotinate moiety is esterified with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(1,3-dioxolan-2-YL)nicotinate can be synthesized through a multi-step process involving the esterification of nicotinic acid with 1,3-dioxolane. The reaction typically involves the use of a strong acid catalyst, such as toluenesulfonic acid, in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient water removal techniques to ensure high yields and purity of the final product. The use of advanced purification methods, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxolan-2-YL)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is mediated through the induction of vasodilation of peripheral blood capillaries located in the dermal papillae of the upper dermis layers .

Comparison with Similar Compounds

Methyl 5-(1,3-dioxolan-2-YL)nicotinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 5-(1,3-dioxolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-13-9(12)7-4-8(6-11-5-7)10-14-2-3-15-10/h4-6,10H,2-3H2,1H3

InChI Key

FKLZKAZKCHDJOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2OCCO2

Origin of Product

United States

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